N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541564
InChI: InChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27)
SMILES:
Molecular Formula: C23H17N5OS
Molecular Weight: 411.5 g/mol

N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide

CAS No.:

Cat. No.: VC14541564

Molecular Formula: C23H17N5OS

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide -

Specification

Molecular Formula C23H17N5OS
Molecular Weight 411.5 g/mol
IUPAC Name N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Standard InChI InChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27)
Standard InChI Key DRXLWYSNFPSPMS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3

Introduction

Chemical Structure and Classification

Core Structural Features

N,N-Diphenyl-2-{5H- triazino[5,6-B]indol-3-ylsulfanyl}acetamide (molecular formula: C23H17N5OS\text{C}_{23}\text{H}_{17}\text{N}_5\text{OS}, molecular weight: 411.5 g/mol) integrates three distinct structural domains:

  • Triazino[5,6-b]indole core: A fused heterocyclic system comprising a 1,2,4-triazine ring condensed with an indole moiety. The triazine ring contributes electron-deficient characteristics, while the indole system provides planar aromaticity.

  • Sulfanylacetamide bridge: A thioether-linked acetamide group (-S-CH2-C(=O)-) that enhances molecular flexibility and potential hydrogen-bonding interactions.

  • N,N-Diphenyl substitution: Two phenyl groups attached to the acetamide nitrogen, introducing steric bulk and lipophilicity.

The compound’s three-dimensional conformation, as inferred from related structures, suggests a bent geometry due to steric interactions between the diphenyl groups and the triazinoindole core.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N,N-Diphenyl-2-{5H- triazino[5,6-B]indol-3-ylsulfanyl}acetamide involves multi-step organic reactions (Figure 1):

Step 1: Formation of the indole-triazine core

  • Condensation of 2-aminobenzophenone with cyanoguanidine under acidic conditions yields the triazinoindole scaffold.

Physicochemical Properties

Solubility and Stability

PropertyValue/CharacteristicsSource
SolubilitySlightly soluble in DMSO, DMF; insoluble in water
Melting Point218–220°C (decomposes)
LogP3.8 (predicted)
StabilitySensitive to light; stable under inert gas

The compound’s lipophilicity (LogP ≈ 3.8) suggests moderate blood-brain barrier permeability, aligning with its investigated neuroactive potential.

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays on structurally related N-aryl-2-(triazinoindolylsulfanyl)acetamides demonstrate:

  • Bacterial inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal activity: Moderate growth inhibition of Candida albicans (MIC = 32 µg/mL).

The mechanism likely involves interference with microbial DNA gyrase or cell wall synthesis, though target validation studies are pending.

Central Nervous System (CNS) Effects

  • Antidepressant potential: In murine models, analogs reduced immobility time in the forced swim test by 45–60% at 10 mg/kg.

  • Anticonvulsant activity: ED50_{50} = 15 mg/kg in maximal electroshock-induced seizures, comparable to phenytoin.

These effects may arise from modulation of monoamine reuptake or GABAA_A receptor potentiation, though exact targets remain unconfirmed.

Research Gaps and Future Directions

Pharmacokinetic Studies

No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound. Priority areas include:

  • Bioavailability: Assessing oral absorption using Caco-2 cell models.

  • Metabolic stability: Identification of cytochrome P450 isoforms involved in oxidation.

Target Deconvolution

Advanced techniques such as thermal shift assays or CRISPR screening could elucidate molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator